

An In-depth Technical Guide to 4-Chlorophenothiazine (CAS: 7369-69-9)

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Compound of Interest

Compound Name: 4-Chlorophenothiazine

Cat. No.: B116481

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **4-Chlorophenothiazine**, a heterocyclic compound belonging to the phenothiazine class. This document details its physicochemical characteristics, spectral data, and known biological activities, with a focus on its role as a potential modulator of key signaling pathways. Experimental methodologies are provided to facilitate further research and development.

Core Properties and Data

4-Chlorophenothiazine is a chlorinated derivative of phenothiazine, a tricyclic aromatic compound containing a thiazine ring. The presence of the chlorine atom at the 4-position of the phenothiazine ring system is expected to influence its electronic properties and biological activity.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **4-Chlorophenothiazine** is presented in the table below.

Property	Value	Reference
CAS Number	7369-69-9	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10] [11] [12] [13] [14] [15] [16] [17] [18] [19] [20] [21] [22] [23] [24] [25] [26] [27] [28] [29] [30] [31] [32] [33] [34] [35] [36] [37] [38] [39] [40] [41]
Molecular Formula	C ₁₂ H ₈ ClNS	[1] [5] [10] [11]
Molecular Weight	233.72 g/mol	[1] [5] [10] [11]
Appearance	Off-white to light grey solid	[1] [11]
Melting Point	116-117 °C	[13]
Boiling Point	382.6 ± 31.0 °C (Predicted)	[13]
Density	1.346 ± 0.06 g/cm ³ (Predicted)	[13]
Solubility	Soluble in acetone, DMSO (slightly), and ethanol (slightly). [13] More soluble in organic solvents than in water. [1]	[1] [13]
InChI	InChI=1S/C12H8ClNS/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7,14H	[1] [4] [7]
SMILES	C1=CC=C2C(=C1)NC3=CC=C C(=C3S2)Cl	[5]

Spectral Data

While specific spectra are often proprietary, the following table summarizes the types of spectral data typically available for **4-Chlorophenothiazine** from commercial suppliers, which are crucial for structure confirmation and purity assessment.[\[6\]](#)[\[11\]](#)[\[42\]](#)

Spectral Data Type	Expected Information
^1H NMR	Provides information on the chemical environment of hydrogen atoms, confirming the aromatic and amine protons' positions and splitting patterns.
^{13}C NMR	Reveals the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS)	Determines the molecular weight and provides fragmentation patterns useful for structural elucidation. The presence of chlorine would result in a characteristic M+2 isotopic peak.
Infrared (IR) Spectroscopy	Shows characteristic absorption bands for functional groups, such as N-H stretching of the secondary amine and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC)	Used to determine the purity of the compound.

Synthesis

The synthesis of phenothiazines can be achieved through several methods, with the Smiles rearrangement and Ullmann condensation being prominent strategies.

Experimental Protocol: Synthesis via Smiles Rearrangement (Representative)

This protocol is a representative method based on the synthesis of similar phenothiazine structures via the Smiles rearrangement, as a specific detailed protocol for **4-Chlorophenothiazine** is not readily available in the cited literature.[\[1\]](#)[\[2\]](#)[\[36\]](#)[\[42\]](#)

Objective: To synthesize **4-Chlorophenothiazine** from appropriate starting materials. A plausible route involves the reaction of a suitably substituted aminothiophenol with a substituted halobenzene.

Materials:

- 2-Amino-5-chlorobenzenethiol
- 1-Bromo-2-nitrobenzene
- Formic acid (90%)
- Base (e.g., potassium carbonate)
- Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

- **Condensation:** In a round-bottom flask, dissolve 2-amino-5-chlorobenzenethiol and 1-bromo-2-nitrobenzene in DMF. Add a suitable base, such as potassium carbonate, to facilitate the condensation reaction.
- Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-2'-nitrodiphenylsulfide intermediate.
- **Formylation:** To the crude intermediate, add 90% formic acid and heat the mixture. This step is to form the formamido derivative.^[36]
- **Smiles Rearrangement and Cyclization:** The formamido intermediate will undergo the Smiles rearrangement upon further heating to yield the phenothiazine ring system.
- **Purification:** The crude **4-Chlorophenothiazine** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Biological Activity and Signaling Pathways

Phenothiazine derivatives are well-known for their diverse pharmacological activities, primarily as antipsychotic and antiemetic agents.^[1] Their mechanism of action often involves the antagonism of dopamine D2 receptors and the modulation of various intracellular signaling pathways.^{[3][4][8][10][15][17][22]}

Dopamine D2 Receptor Antagonism

The primary mechanism for the antipsychotic effects of many phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.^{[3][4][10]}

This protocol outlines a competitive radioligand binding assay to determine the affinity of **4-Chlorophenothiazine** for the dopamine D2 receptor.^{[3][17][22]}

Objective: To quantify the binding affinity of **4-Chlorophenothiazine** to dopamine D2 receptors.

Materials:

- Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)
- Radioligand (e.g., [³H]Spiperone)
- **4-Chlorophenothiazine** (test compound)
- Non-specific binding control (e.g., Haloperidol)
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)
- Glass fiber filters
- Scintillation cocktail

Procedure:

- Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its K_d, and varying concentrations of **4-Chlorophenothiazine**.

- Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Determine the concentration of **4-Chlorophenothiazine** that inhibits 50% of the specific binding of the radioligand (IC_{50}). Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.

Dopamine D2 Receptor Antagonism by **4-Chlorophenothiazine**.

PI3K/Akt/mTOR Pathway Modulation

Recent studies have indicated that phenothiazine derivatives can exert anti-cancer effects by modulating critical signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[\[18\]](#)[\[23\]](#)[\[43\]](#)[\[24\]](#)

This protocol describes how to assess the effect of **4-Chlorophenothiazine** on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway using Western blotting.[\[6\]](#)[\[15\]](#)[\[43\]](#)[\[24\]](#)

Objective: To determine if **4-Chlorophenothiazine** inhibits the PI3K/Akt/mTOR signaling pathway.

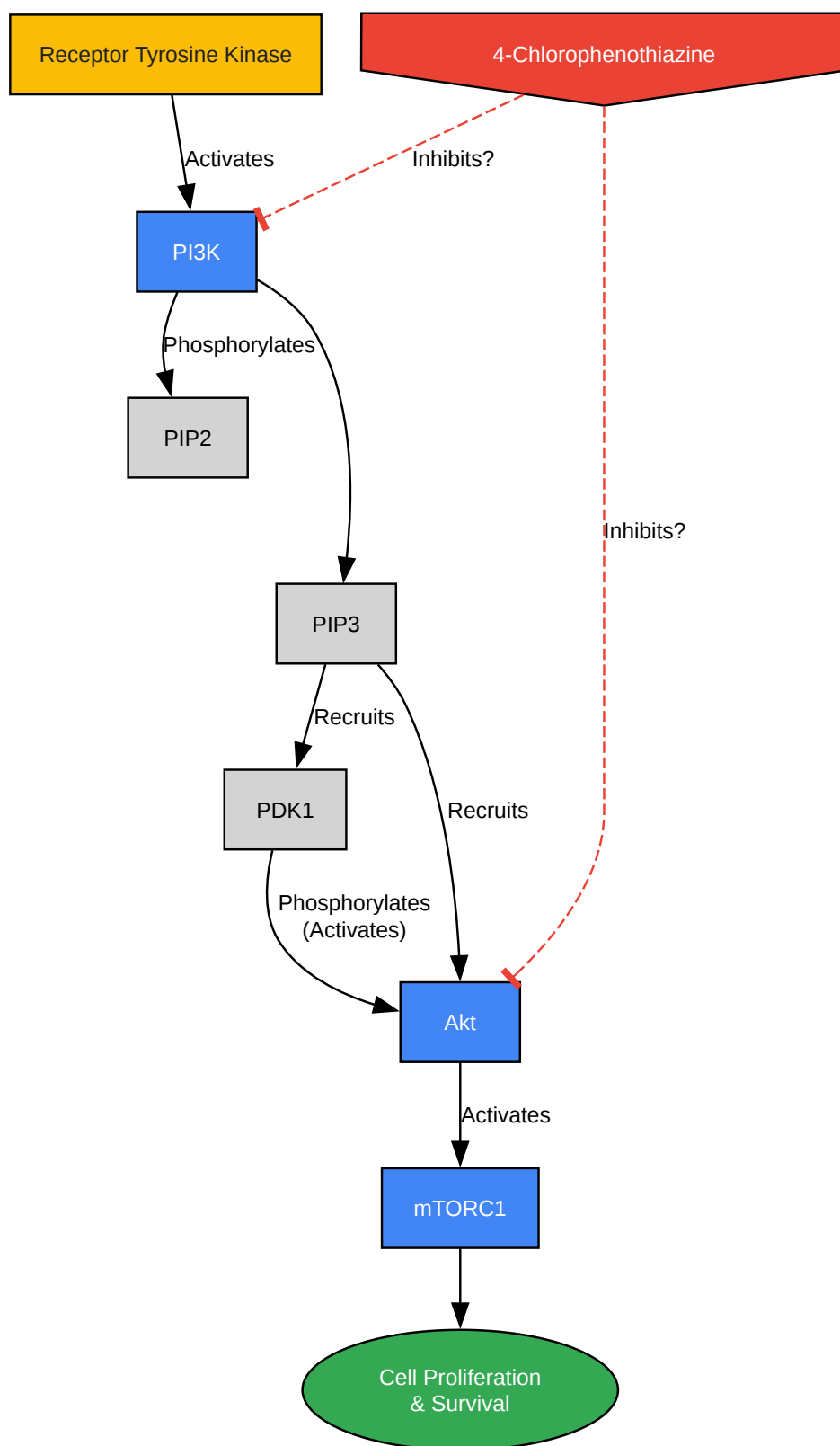
Materials:

- Cancer cell line of interest (e.g., a line with a known active PI3K/Akt/mTOR pathway)
- **4-Chlorophenothiazine**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Treatment: Culture the cells and treat them with various concentrations of **4-Chlorophenothiazine** for a specified time. Include a vehicle-treated control.
- Protein Extraction: Lyse the cells and collect the protein extracts.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
- Western Blotting: Transfer the separated proteins to a membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of **4-Chlorophenothiazine** on the pathway.



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Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of phenothiazine derivatives.

Experimental Protocol: HPLC Method for 4-Chlorophenothiazine (Representative)

This protocol is a general guideline for developing an HPLC method for the analysis of **4-Chlorophenothiazine**, based on methods for similar compounds.[\[5\]](#)[\[14\]](#)[\[16\]](#)[\[20\]](#)[\[34\]](#)[\[39\]](#)

Objective: To develop and validate an HPLC method for the quantification of **4-Chlorophenothiazine**.

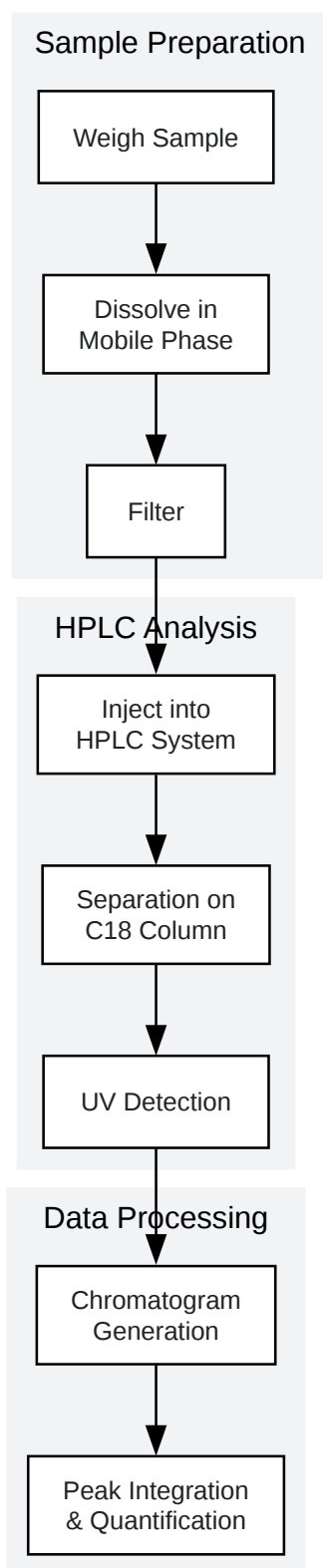
Materials:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Mobile phase: Acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted)
- **4-Chlorophenothiazine** reference standard
- Sample for analysis

Procedure:

- Method Development:
 - Mobile Phase Selection: Start with a mobile phase composition such as a 50:50 (v/v) mixture of acetonitrile and phosphate buffer. Adjust the ratio to achieve optimal separation and peak shape.
 - Wavelength Selection: Determine the wavelength of maximum absorbance (λ_{max}) for **4-Chlorophenothiazine** using a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength.

- Flow Rate: A typical flow rate is 1.0 mL/min.
- Method Validation (according to ICH guidelines):
 - Specificity: Ensure that there is no interference from excipients or degradation products at the retention time of **4-Chlorophenothiazine**.
 - Linearity: Prepare a series of standard solutions of **4-Chlorophenothiazine** at different concentrations and inject them into the HPLC. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).
 - Accuracy: Perform recovery studies by spiking a known amount of **4-Chlorophenothiazine** into a placebo mixture.
 - Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample.
 - Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.



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General Workflow for HPLC Analysis.

This technical guide serves as a foundational resource for researchers and professionals working with **4-Chlorophenothiazine**. The provided data and protocols are intended to support further investigation into the properties and potential applications of this compound.

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